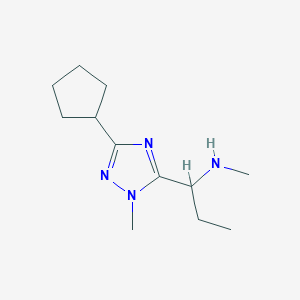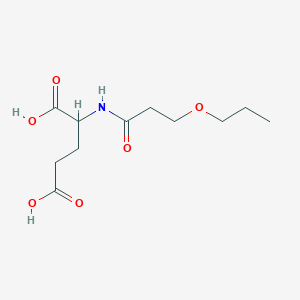
2-(3-Propoxypropanamido)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Propoxypropanamido)pentanedioic acid, also known as N-(3-propoxypropanoyl)glutamic acid, is an organic compound with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is characterized by its unique structure, which includes a propoxypropanamido group attached to a pentanedioic acid backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(3-propoxypropanamido)pentanedioic acid involves several steps, typically starting with the preparation of the propoxypropanamido group. This group is then attached to the pentanedioic acid backbone through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(3-Propoxypropanamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-(3-Propoxypropanamido)pentanedioic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-propoxypropanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-Propoxypropanamido)pentanedioic acid can be compared with other similar compounds, such as:
Glutamic acid derivatives: These compounds share a similar backbone but differ in their functional groups.
Propoxypropanamido derivatives: These compounds have variations in the propoxypropanamido group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-(3-propoxypropanoylamino)pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-2-6-18-7-5-9(13)12-8(11(16)17)3-4-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
WCCMXPYCUBYPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

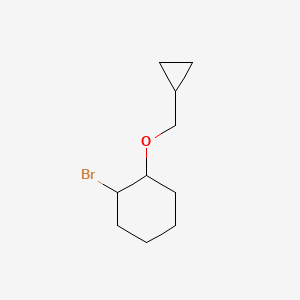

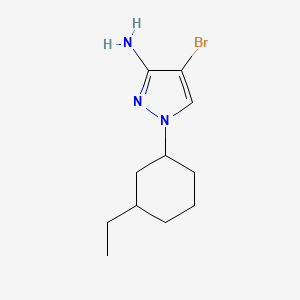

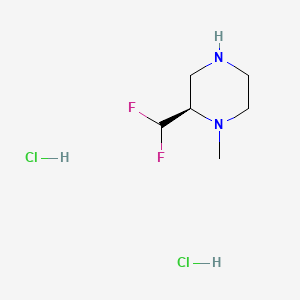
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
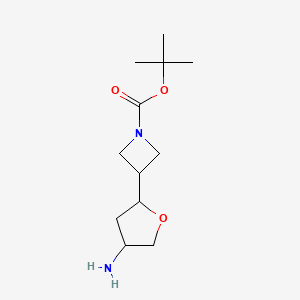
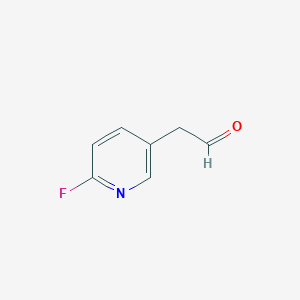
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
